molecular formula C16H16N6 B1242301 6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine CAS No. 342655-59-8

6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine

Cat. No. B1242301
Key on ui cas rn: 342655-59-8
M. Wt: 292.34 g/mol
InChI Key: LVSKRGBRYXZIRX-UHFFFAOYSA-N
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Patent
US07572798B2

Procedure details

SMA41 (1 mg) was dissolved in DMSO (500 μL), added to RPMI with 10% fetal bovine serum (2 mL) and incubated for 24 h at 37° C. Thereafter, proteins were precipitated by the addition of acetonitrile (3.5 ml) and the supernatant collected by centrifugation. The concentration of SMA52 derived from the degradation of SMA41 was calculated using a standard curve obtained from the serial dilution of independently synthesized SMA52 incubated in serum-containing medium under identical conditions. HPLC analyses were performed on a Hewlett-Packard 1090 liquid chromatograph using a Deltapak C4 15 μm 300×3.9 mm column (reverse phase) to characterize and quantitate the products resulting from the degradation of SMA41. The operating mode was isocratic and two solutions, “A” (50% acetonitrile) and “B” (50% water), were used with a 0.5 ml/min flow rate and a 5 μL injection volume. Under these conditions, independently synthesized SMA52 and SMA41 showed retention times of 11 and 15 min, respectively. For the rapid quantitation of metabolite, a less polar acetonitrile-water (70:30) eluent was used. Under these conditions SMA52 showed a retention time of 7.49 min. For LC-MS analysis of the degradation of SMA41, the column was placed on a Spectra System P1500 HPLC coupled with a Finnigan LCQDUO mass spectrometer.
Name
Quantity
1 mg
Type
reactant
Reaction Step One
Name
Quantity
500 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][C:9]2[C:14]3[CH:15]=[C:16]([NH:19]N=NC)[CH:17]=[CH:18][C:13]=3[N:12]=[CH:11][N:10]=2)[CH:3]=1>CS(C)=O>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][C:9]2[C:14]3[CH:15]=[C:16]([NH2:19])[CH:17]=[CH:18][C:13]=3[N:12]=[CH:11][N:10]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
1 mg
Type
reactant
Smiles
CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)NN=NC
Name
Quantity
500 μL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to RPMI with 10% fetal bovine serum (2 mL)
CUSTOM
Type
CUSTOM
Details
Thereafter, proteins were precipitated by the addition of acetonitrile (3.5 ml)
CUSTOM
Type
CUSTOM
Details
the supernatant collected by centrifugation

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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